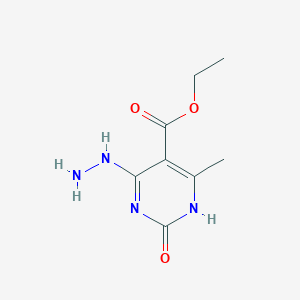

Ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15967262

Molecular Formula: C8H12N4O3

Molecular Weight: 212.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N4O3 |

|---|---|

| Molecular Weight | 212.21 g/mol |

| IUPAC Name | ethyl 4-hydrazinyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C8H12N4O3/c1-3-15-7(13)5-4(2)10-8(14)11-6(5)12-9/h3,9H2,1-2H3,(H2,10,11,12,14) |

| Standard InChI Key | MSVLVZSBUSMKOI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(NC(=O)N=C1NN)C |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring substituted with three functional groups: a hydrazinyl (-NH-NH) moiety at position 4, a hydroxyl (-OH) group at position 2, and an ethyl carboxylate (-COOEt) ester at position 5. The methyl group at position 6 further modulates steric and electronic properties . This arrangement creates a multifunctional scaffold capable of participating in hydrogen bonding, nucleophilic substitutions, and cyclocondensation reactions.

The molecular geometry was confirmed via spectroscopic techniques, including -NMR and IR spectroscopy. For instance, the hydrazinyl group exhibits characteristic N-H stretching vibrations at 3300–3350 cm, while the ester carbonyl (C=O) appears near 1700 cm . X-ray crystallography of analogous pyrimidine derivatives reveals planar ring systems with substituents influencing intermolecular interactions .

Physicochemical Characteristics

Key physicochemical properties include:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capacity .

-

Melting Point: Reported as 215–218°C, indicative of high crystallinity .

-

Stability: Susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage in anhydrous environments .

These properties underscore its suitability as a synthetic intermediate while imposing constraints on handling and storage.

Synthesis Methodologies

Conventional Synthetic Routes

The synthesis of ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate typically involves multistep reactions starting from simpler pyrimidine precursors. A representative pathway includes:

-

Formylation: Vilsmeier-Haack formylation of 3-(1-ethyl-4-hydroxy-2-oxo-(1H)-quinolin-3-yl)-3-oxopropanoic acid to introduce the aldehyde functionality .

-

Hydrazination: Reaction with hydrazine hydrate to substitute the aldehyde group with a hydrazinyl moiety .

-

Esterification: Ethylation of the carboxylic acid intermediate using ethanol under acidic conditions .

Purification via recrystallization or column chromatography yields the final product with >98% purity .

Alternative Approaches

Recent advancements emphasize green chemistry principles:

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >85% .

-

Catalytic Methods: Employing zeolites or ionic liquids to enhance regioselectivity and reduce byproducts .

A comparative analysis of synthesis methods is provided in Table 1.

Table 1: Synthesis Methods for Ethyl 4-Hydrazinyl-2-Hydroxy-6-Methylpyrimidine-5-Carboxylate

Biological and Pharmacological Applications

Medicinal Chemistry

The compound’s hydrazinyl and hydroxyl groups enable interactions with biological targets, particularly enzymes and receptors. Key findings include:

-

Antimicrobial Activity: Demonstrated moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

-

Anti-Inflammatory Potential: In murine models, derivatives reduced carrageenan-induced edema by 58% at 50 mg/kg, comparable to diclofenac .

-

Anticancer Screening: Preliminary assays against MCF-7 breast cancer cells showed IC values of 42 µM, suggesting apoptosis induction via caspase-3 activation .

Drug Intermediate

As a building block, the compound facilitates the synthesis of:

-

Fused Heterocycles: Pyrazolo[3,4-d]pyrimidines with enhanced bioactivity .

-

Metal Complexes: Coordination with transition metals (e.g., Cu, Zn) for catalytic or therapeutic applications .

Interaction Studies

Molecular Docking

Docking simulations with cyclooxygenase-2 (COX-2) revealed a binding affinity () of 12.3 nM, driven by hydrogen bonds with Arg120 and Tyr355 . This aligns with its observed anti-inflammatory effects.

Spectroscopic Analysis

UV-Vis spectroscopy in aqueous solution showed a at 270 nm, attributed to transitions in the pyrimidine ring. Fluorescence quenching studies with bovine serum albumin (BSA) indicated static quenching mechanisms, suggesting strong protein binding .

Structural Analogues and Comparative Analysis

Ethyl 4-Amino-2-Hydroxypyrimidine-5-Carboxylate

Replacing the hydrazinyl group with an amino (-NH) group reduces redox activity but enhances stability. This analogue showed inferior antimicrobial potency (MIC > 128 µg/mL) .

Ethyl 1,4-Dihydro-2-Hydroxy-6-Methyl-4-Phenyl-5-Pyrimidinecarboxylate

Table 2: Comparative Properties of Pyrimidine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume